Cas no 65702-08-1 (1-(6-Methyl-pyridin-2-yl)-propan-2-one)
1-(6-Methyl-pyridin-2-yl)-propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(6-methyl-2-pyridinyl)-2-Propanone
- 1-(6-Methylpyridin-2-yl)acetone
- 1-(6-methylpyridin-2-yl)acetone(SALTDATA: FREE)
- 1-(6-methylpyridin-2-yl)propan-2-one
- (6-Methyl-[2]pyridyl)-aceton
- (6-methyl-pyridin-2-yl)-propan-2-one
- 1-(6-Methyl-< 2> pyridyl)-propan-2-on
- 1-(6-Methyl-2-pyridinyl)acetone
- 1-(6-methyl-2-pyridyl)propan-2-one
- 1-(6-methylpyridin-2-yl)-2-propanone
- AC1LC9DM
- AC1Q5H2S
- Ambcb4000002
- CTK1I2037
- KST-1B7083
- SureCN6900384
- 1-(6-Methyl-pyridin-2-yl)-propan-2-one
- DTXSID50341273
- SCHEMBL6900384
- AT40069
- DB-009931
- BS-38432
- EN300-1858636
- 65702-08-1
- MFCD08572177
- 1-(6-Methylpyridin-2-yl)acetone, AldrichCPR
- CS-0312349
- 1-(6-Methyl-2-pyridinyl)acetone #
- 1-(6-Methyl-2-pyridyl)acetone
- SB38155
- AKOS003237407
- ZGJVNUQJPHXFMN-UHFFFAOYSA-N
-
- MDL: MFCD08572177
- Inchi: 1S/C9H11NO/c1-7-4-3-5-9(10-7)6-8(2)11/h3-5H,6H2,1-2H3
- InChI Key: ZGJVNUQJPHXFMN-UHFFFAOYSA-N
- SMILES: O=C(C)CC1C=CC=C(C)N=1
Computed Properties
- Exact Mass: 149.08400
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96000
- LogP: 1.52150
1-(6-Methyl-pyridin-2-yl)-propan-2-one Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
1-(6-Methyl-pyridin-2-yl)-propan-2-one Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(6-Methyl-pyridin-2-yl)-propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M341168-100mg |
1-(6-Methyl-pyridin-2-yl)-propan-2-one |
65702-08-1 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M341168-500mg |
1-(6-Methyl-pyridin-2-yl)-propan-2-one |
65702-08-1 | 500mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M341168-1g |
1-(6-Methyl-pyridin-2-yl)-propan-2-one |
65702-08-1 | 1g |
$ 230.00 | 2022-06-03 | ||
| Chemenu | CM306013-1g |
1-(6-Methylpyridin-2-yl)propan-2-one |
65702-08-1 | 95% | 1g |
$119 | 2022-06-10 | |
| Chemenu | CM306013-5g |
1-(6-Methylpyridin-2-yl)propan-2-one |
65702-08-1 | 95% | 5g |
$216 | 2022-06-10 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0556-1g |
1-(6-Methyl-pyridin-2-yl)-propan-2-one |
65702-08-1 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0556-5g |
1-(6-Methyl-pyridin-2-yl)-propan-2-one |
65702-08-1 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
| eNovation Chemicals LLC | Y1292996-1g |
1-(6-Methyl-pyridin-2-yl)-propan-2-one |
65702-08-1 | 95% | 1g |
$1145 | 2023-05-18 | |
| eNovation Chemicals LLC | Y1292996-5g |
1-(6-Methyl-pyridin-2-yl)-propan-2-one |
65702-08-1 | 95% | 5g |
$4595 | 2023-05-18 | |
| Enamine | EN300-1858636-0.05g |
1-(6-methylpyridin-2-yl)propan-2-one |
65702-08-1 | 0.05g |
$155.0 | 2023-09-18 |
1-(6-Methyl-pyridin-2-yl)-propan-2-one Suppliers
1-(6-Methyl-pyridin-2-yl)-propan-2-one Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 1-(6-Methyl-pyridin-2-yl)-propan-2-one
Professional Introduction to 1-(6-Methyl-pyridin-2-yl)-propan-2-one (CAS No. 65702-08-1)
1-(6-Methyl-pyridin-2-yl)-propan-2-one, a compound with the chemical identifier CAS No. 65702-08-1, is a heterocyclic ketone that has garnered significant attention in the field of pharmaceutical research and development. This compound, featuring a pyridine ring substituted with a methyl group at the 6-position and an acetyl group at the 2-position, exhibits unique structural and functional properties that make it a promising candidate for various applications in medicinal chemistry.
The molecular structure of 1-(6-Methyl-pyridin-2-yl)-propan-2-one consists of a six-membered aromatic ring containing nitrogen, which is a key feature of many biologically active molecules. The presence of the methyl group at the 6-position and the acetyl group at the 2-position influences its electronic properties, solubility, and potential interactions with biological targets. These structural features are critical in determining its pharmacological activity and make it an attractive scaffold for drug design.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives due to their diverse biological activities. Studies have shown that compounds containing the pyridine moiety often exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 1-(6-Methyl-pyridin-2-yl)-propan-2-one may contribute to its unique pharmacological profile, making it a valuable compound for further investigation.
One of the most compelling aspects of this compound is its potential as a building block for the synthesis of more complex molecules. In drug discovery, small organic molecules like 1-(6-Methyl-pyridin-2-yl)-propan-2-one are often used as starting points to develop novel therapeutic agents. By leveraging its structural features, researchers can modify and optimize its properties to create derivatives with enhanced efficacy and reduced side effects.
The synthesis of 1-(6-Methyl-pyridin-2-yl)-propan-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions, nucleophilic substitutions, and functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce specific substituents into the pyridine ring. These synthetic strategies highlight the compound's versatility and its suitability for industrial-scale production.
Recent research has focused on exploring the biological activity of 1-(6-Methyl-pyridin-2-yl)-propan-2-one by evaluating its interactions with various biological targets. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. Additionally, its ability to modulate neurotransmitter systems has been investigated, opening up possibilities for applications in neuropharmacology.
The development of new pharmaceuticals relies heavily on understanding the mechanisms of action of potential drug candidates. In vitro and in vivo studies are essential for elucidating how compounds like 1-(6-Methyl-pyridin-2-yl)-propan-2-one interact with biological systems. These studies provide crucial insights into their efficacy, selectivity, and potential toxicity profiles. By combining computational modeling with experimental approaches, researchers can accelerate the discovery process and identify promising candidates for further development.
The regulatory landscape for pharmaceutical compounds requires stringent evaluation to ensure safety and efficacy before they can be brought to market. Regulatory agencies such as the FDA and EMA have established rigorous guidelines for drug development, including preclinical studies, clinical trials, and post-market surveillance. The exploration of 1-(6-Methyl-pyridin-2-yl)-propan-2-one must adhere to these standards to ensure that any future therapeutic applications are both safe and effective.
The future prospects for CAS No. 65702-08-1, or more specifically 1-(6-Methyl-pyridin-2-yl)-propan-2-one, are promising given its unique structural features and potential biological activities. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, this compound may play a significant role in the discovery and development of novel pharmaceuticals. Collaborative efforts between academic researchers and industry scientists will be crucial in realizing its full potential.
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